ACT-387042
Descripción
ACT-387042 is a novel bacterial topoisomerase inhibitor (BTI) developed to address multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae . It selectively targets bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes critical for DNA replication and repair. Preclinical studies demonstrate potent in vitro activity, with MIC values ranging from 0.03 to 0.125 mg/L against resistant strains of S. aureus and S. pneumoniae . Pharmacokinetic/pharmacodynamic (PK/PD) studies in the neutropenic murine thigh infection model further validated its efficacy, showing dose-dependent bacterial reduction of up to 3–4 log10 CFU/thigh .
Propiedades
Número CAS |
1229514-11-7 |
|---|---|
Fórmula molecular |
C23H26FN5O4S |
Peso molecular |
487.5504 |
Nombre IUPAC |
(S)-1-((2S,5R)-5-(((6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-yl)methyl)amino)tetrahydro-2H-pyran-2-yl)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethan-1-ol |
InChI |
InChI=1S/C23H26FN5O4S/c1-31-21-5-3-17-22(27-21)15(16(24)11-26-17)9-18(30)19-4-2-13(12-33-19)25-10-14-8-20-23(29-28-14)32-6-7-34-20/h3,5,8,11,13,18-19,25,30H,2,4,6-7,9-10,12H2,1H3/t13-,18+,19+/m1/s1 |
Clave InChI |
JYSPYEGADQXZPH-VMDGZTHMSA-N |
SMILES |
O[C@H]([C@@H]1CC[C@@H](NCC2=CC(SCCO3)=C3N=N2)CO1)CC4=C(N=C(OC)C=C5)C5=NC=C4F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ACT-387042; ACT-387042; ACT387042. |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Similarities:
- Mechanism of Action: Both inhibit bacterial type II topoisomerases, retaining activity against strains resistant to β-lactams and fluoroquinolones .
- Spectrum of Activity : Effective against MRSA and drug-resistant S. pneumoniae with nearly identical MIC ranges (0.03–0.125 mg/L) .
- Resistance Profile : Neither compound showed altered efficacy against methicillin-, penicillin-, or ciprofloxacin-resistant strains .
Key Differences:
| Parameter | ACT-387042 | ACT-292706 |
|---|---|---|
| AUC/MIC for Stasis | S. aureus: 43; S. pneumoniae: 10 | S. aureus: 69; S. pneumoniae: 25 |
| 1-Log Kill Target | 2- to 4-fold higher than stasis | 2- to 4-fold higher than stasis |
| Species-Specific PD | Lower target for S. pneumoniae | Higher target for S. pneumoniae |
ACT-387042 requires significantly lower free-drug AUC/MIC ratios to achieve stasis in S. pneumoniae infections (10 vs. 25 for ACT-292706), suggesting superior potency against this pathogen .
ACT-387042 vs. NBTI 5463
NBTI 5463 is a newer BTI with expanded Gram-negative activity but shares structural motifs with ACT-387042 .
| Parameter | ACT-387042 | NBTI 5463 |
|---|---|---|
| Primary Targets | Gram-positive bacteria | Gram-negative bacteria (e.g., E. coli) |
| Resistance Mechanisms | No cross-resistance with fluoroquinolones | Targets dual enzymes (gyrase and topo IV) to reduce resistance risk |
| Clinical Stage | Preclinical murine models | Preclinical (animal efficacy data) |
While NBTI 5463 addresses Gram-negative pathogens, ACT-387042 remains superior for resistant Gram-positive infections due to its optimized PK/PD profile .
Critical Research Findings
- Murine Model Efficacy : ACT-387042 achieved near-maximal bacterial kill (3–4 log10 CFU reduction) at high doses, with AUC/MIC being the dominant PK/PD index .
- Species-Specific Targets : The lower AUC/MIC target for S. pneumoniae (10 vs. 43 for S. aureus) highlights its tailored efficacy against streptococcal infections .
- Resistance Stability: No evidence of pre-existing or emergent resistance in S. aureus or S. pneumoniae during treatment .
Data Tables
Table 1: In Vitro Activity of ACT-387042 and Comparators
| Compound | MIC Range (mg/L) | Key Pathogens Targeted |
|---|---|---|
| ACT-387042 | 0.03–0.125 | MRSA, S. pneumoniae |
| ACT-292706 | 0.03–0.125 | MRSA, S. pneumoniae |
| NBTI 5463 | 0.06–0.5 | E. coli, K. pneumoniae |
Table 2: PK/PD Targets for Bacterial Stasis
| Compound | S. aureus (AUC/MIC) | S. pneumoniae (AUC/MIC) |
|---|---|---|
| ACT-387042 | 43 | 10 |
| ACT-292706 | 69 | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
